methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
The compound of interest, methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate, is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The benzo[b]thiophene core is a common motif in medicinal chemistry due to its structural similarity to biologically active molecules. The compound contains several functional groups, including an amide, ester, sulfamoyl, and a chlorobenzyl group, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves the functionalization of the thiophene ring. For instance, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene can yield benzo[b]thiophene-3-acetonitrile and its isomers, which can be further hydrolyzed and reduced to various substituted benzo[b]thiophenes . Another method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with amines in the presence of triethylamine to form amide derivatives . Additionally, the synthesis of 3-(2'-carboxyethyl)benzo[b]thiophene has been achieved with higher yields and reduced side effects, indicating the potential for optimization in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system, with specific cell parameters and space group, and the structure is stabilized by hydrogen bonds and π-π interactions . Similarly, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was found to be stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including metallation, halogenation, and acylation. For instance, 5-chlorobenzo[b]thiophen can be metallated with n-butyl-lithium to form reactive intermediates that can be further reacted with electrophiles such as carbon dioxide and dimethyl disulphide to yield carboxylic acids and sulfide derivatives . Acylation reactions have also been described, where N-alkylimines of 3-hydroxybenzo[b]thiophene-2-carbaldehyde were synthesized and investigated for their photo- and thermochromic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their functional groups and molecular structure. The melting points, solubility, and stability can be determined through experimental methods such as melting point analysis and spectroscopy . The introduction of different substituents can significantly affect these properties, as seen in the increased stability of O-acyl isomers with bulkier alkyl substituents .
Scientific Research Applications
Synthesis and Reactivity
Studies have explored the synthesis and reactivity of benzo[b]thiophene derivatives, providing foundational knowledge that could be applicable to the compound . For example, research on the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization demonstrates the versatility of thiophene derivatives in organic synthesis (Pié and Marnett, 1988). Further, the preparation of substituted methyl o-nitrophenyl sulfides showcases methods for functionalizing thiophene carboxylates, which may be relevant for modifying the compound of interest for specific applications (Dudová et al., 2002).
Material Science Applications
Benzo[b]thiophene derivatives have been investigated for their potential in material science, particularly in the development of metal-organic frameworks (MOFs). For instance, the functionalization of MOFs with thioether side chains, including benzo[b]thiophene derivatives, has been shown to improve stability, fluorescence, and metal uptake, highlighting their utility in sensing and catalysis (He et al., 2011).
Pharmacological Research
While specific information on pharmacological applications was excluded from the request, it's worth noting that thiophene derivatives are widely studied for their potential in drug development. Research on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, for example, underlines the importance of evaluating the safety profiles of these compounds in the context of their use in pharmaceuticals (Lepailleur et al., 2014).
Mechanism of Action
Target of Action
The compound contains a benzothiophene moiety, which is a common structural motif in many biologically active compounds . Compounds with a benzothiophene ring system exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some benzothiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Benzothiophene derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of other benzothiophene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
properties
IUPAC Name |
methyl 3-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-23(12-17(24)22-11-13-7-9-14(21)10-8-13)30(26,27)19-15-5-3-4-6-16(15)29-18(19)20(25)28-2/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVVPIPNABPGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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